Pentatriacontane

Description

Structure

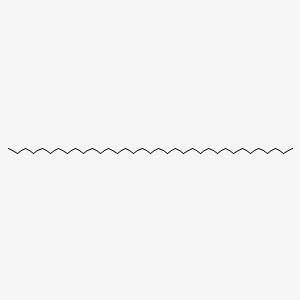

2D Structure

Properties

IUPAC Name |

pentatriacontane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H72/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-35H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHQQPFLOGSTQPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H72 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074723 | |

| Record name | Pentatriacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

492.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

630-07-9 | |

| Record name | Pentatriacontane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=630-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentatriacontane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentatriacontane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentatriacontane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentatriacotane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTATRIACONTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP13LFH341 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biosynthetic Pathway of n-Pentatriacontane in Arabidopsis thaliana: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

n-Pentatriacontane (C35) is a very-long-chain alkane (VLCFA) and a component of the cuticular wax layer that coats the aerial surfaces of Arabidopsis thaliana. This hydrophobic layer is crucial for protecting the plant against various environmental stresses, including desiccation and pathogen attack. The biosynthesis of n-pentatriacontane is a multi-step process that originates in the endoplasmic reticulum (ER) of epidermal cells. It begins with the elongation of fatty acid precursors, followed by a specialized alkane-forming pathway. This guide provides an in-depth overview of the biosynthetic pathway, key enzymatic players, quantitative data from relevant studies, and detailed experimental protocols.

Overview of the Biosynthetic Pathway

The synthesis of n-pentatriacontane and other very-long-chain alkanes in Arabidopsis can be divided into two major stages:

-

Fatty Acid Elongation (FAE): The production of the C36 acyl-CoA precursor required for C35 alkane synthesis. This process occurs in the endoplasmic reticulum and involves the cyclical addition of two-carbon units to a growing acyl chain.

-

Alkane Formation: The conversion of the C36 acyl-CoA to n-pentatriacontane. This is accomplished by a multienzyme complex, also localized to the ER, which first reduces the acyl-CoA to an aldehyde and then decarbonylates the aldehyde to form the final alkane.

Fatty Acid Elongation (FAE) Pathway

The precursors for all cuticular wax components, including n-pentatriacontane, are very-long-chain fatty acids (VLCFAs) with chain lengths typically ranging from 24 to 38 carbons.[1] These VLCFAs are synthesized by the Fatty Acid Elongase (FAE) complex, an ER-bound multienzyme system. Each cycle of elongation adds two carbon atoms from malonyl-CoA to an acyl-CoA substrate and consists of four sequential reactions:

-

Condensation: Catalyzed by β-ketoacyl-CoA synthase (KCS) . This is the rate-limiting step and determines the substrate specificity for chain length.[1]

-

Reduction: Catalyzed by β-ketoacyl-CoA reductase (KCR) .

-

Dehydration: Catalyzed by β-hydroxyacyl-CoA dehydratase (HCD) .

-

Reduction: Catalyzed by enoyl-CoA reductase (ECR) .

The synthesis of the C36 acyl-CoA, the direct precursor to n-pentatriacontane, is particularly attributed to the activity of specific KCS enzymes. In Arabidopsis trichomes, where C35 and other extra-long-chain alkanes are found, the condensing enzyme KCS16 is preferentially expressed and is responsible for the elongation to C36 and C38 acyl-CoA derivatives. The activity of the FAE complex can be further modulated by proteins like ECERIFERUM2 (CER2) and CER2-LIKE proteins, which are thought to facilitate the elongation of VLCFAs beyond C28.[2]

Alkane-Forming Pathway

Once the C36 acyl-CoA precursor is synthesized, it enters the alkane-forming pathway. This pathway is catalyzed by a core enzymatic complex composed of ECERIFERUM1 (CER1) and ECERIFERUM3 (CER3) .[3][4] Their mandatory co-expression is required for alkane synthesis. This complex is enhanced by the presence of cytochrome b5 (CYTB5) isoforms, which act as electron donors and are considered specific cofactors for CER1, indicating a redox-dependent reaction mechanism.

The proposed reaction occurs in two steps:

-

Reduction to Aldehyde: The C36 acyl-CoA is reduced to a hexatriacontanal (C36 aldehyde) intermediate. This step is primarily attributed to the activity of CER3.

-

Decarbonylation to Alkane: The hexatriacontanal is then decarbonylated to produce n-pentatriacontane (C35) and a molecule of carbon monoxide. This final step is catalyzed by CER1.

The entire process is thought to occur within a tightly associated complex, where the aldehyde intermediate may remain bound to the enzymes before its final conversion to an alkane.

Genetic Regulation of the Pathway

The biosynthesis of n-pentatriacontane is under tight genetic control. Key regulatory proteins include:

-

DEWAX: An AP2/ERF-type transcription factor that acts as a negative regulator of cuticular wax biosynthesis. It is induced by darkness and directly represses the expression of genes in the alkane-forming pathway.

-

GCN5: A histone acetyltransferase that positively regulates the expression of CER3 by modulating histone acetylation at the CER3 locus.

-

CER16: A protein that inhibits the post-transcriptional gene silencing of CER3, thereby promoting alkane biosynthesis.

-

CER1-LIKE1: A homolog of CER1 that can also form a complex with CER3 and CYTB5. This complex, however, exhibits a preference for shorter-chain acyl-CoA substrates, leading to the production of alkanes like C25 and C27. This suggests that different CER1-family complexes contribute to the overall diversity of alkane chain lengths in Arabidopsis.

Data Presentation

The following tables summarize quantitative data on cuticular wax composition in wild-type Arabidopsis and various mutants, illustrating the impact of key genes on alkane biosynthesis.

Table 1: Cuticular Wax Composition on Stems and Leaves of Wild-Type Arabidopsis thaliana (ecotype C24)

| Compound Class | Chain Length | Stem Wax Load (µg/dm²) | Leaf Wax Load (µg/dm²) |

| Alkanes | C27 | 0.8 ± 0.1 | 0.1 ± 0.0 |

| C29 | 12.5 ± 1.1 | 1.9 ± 0.2 | |

| C31 | 5.2 ± 0.5 | 0.8 ± 0.1 | |

| C33 | 0.5 ± 0.1 | 0.1 ± 0.0 | |

| Ketones | C29 | 3.1 ± 0.3 | 0.3 ± 0.1 |

| Aldehydes | C28 | 0.7 ± 0.1 | 0.2 ± 0.0 |

| C30 | 1.1 ± 0.1 | 0.4 ± 0.1 | |

| Primary Alcohols | C26 | 1.9 ± 0.2 | 0.5 ± 0.1 |

| C28 | 1.5 ± 0.1 | 0.4 ± 0.1 | |

| C30 | 0.6 ± 0.1 | 0.2 ± 0.0 | |

| Fatty Acids | C28 | 0.2 ± 0.0 | 0.1 ± 0.0 |

| C30 | 0.3 ± 0.0 | 0.1 ± 0.0 | |

| Total Wax | 33.4 ± 2.8 | 5.2 ± 0.5 |

Data adapted from Hooker et al. (2002). Note: n-Pentatriacontane (C35) is a minor component of total wax on primary stems and rosette leaves and is more abundant on trichomes, which were not specifically analyzed in this dataset.

Table 2: Alkane Production by Reconstituted CER1/CER3 Complexes in Yeast

| Expressed Complex | Major Alkane Products | Total Hydrocarbon Yield (ng/mg yeast dry weight) |

| CER1 / CER3 / CYTB5-B | C29 (89%), C31 (4.6%), C27 (4.8%) | 81 |

| CER1-LIKE1 / CER3 / CYTB5-B | C25, C27 | 23 |

Data from Pascal et al. (2019). This demonstrates the differing substrate specificities of the CER1 and CER1-LIKE1 containing complexes.

Table 3: Effect of cer Mutations on Very-Long-Chain Wax Components

| Genotype | Key Enzyme/Protein Affected | Phenotypic Effect on Wax Composition |

| cer1 | Alkane Decarbonylase | Devoid of VLC alkanes and their derivatives (ketones, secondary alcohols). |

| cer3 | Acyl-CoA Reductase (putative) | Severe reduction in alkanes, secondary alcohols, ketones, and aldehydes. |

| cer10 | Enoyl-CoA Reductase (ECR) | ~60% reduction in total stem cuticular wax. |

| cer26 | FAE-associated protein | Affected in the production of wax components longer than 30 carbons. |

Experimental Protocols

Cuticular Wax Extraction and Analysis by GC-FID/MS

This protocol is adapted for the analysis of cuticular waxes from Arabidopsis stems or leaves.

Materials:

-

Arabidopsis thaliana stems or rosette leaves

-

Chloroform (B151607) (analytical grade)

-

Internal Standard: n-tetracosane (C24) solution (1 µg/µL in chloroform)

-

15 mL glass vials with Teflon-lined caps

-

Nitrogen gas stream

-

Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

-

Gas Chromatograph with Flame Ionization Detector (GC-FID) and Mass Spectrometer (GC-MS)

Procedure:

-

Sample Collection: Harvest inflorescence stems or a minimum of 6 rosette leaves per replicate. Minimize handling to avoid removing wax.

-

Surface Area Measurement: Photograph the collected tissue alongside a ruler. Use image analysis software (e.g., ImageJ) to determine the surface area. For stems, calculate the surface area assuming a cylinder (Area = π * diameter * length).

-

Wax Extraction: a. Place the plant material into a glass vial. b. Add a known amount of the internal standard (e.g., 10 µL of 1 µg/µL n-tetracosane). c. Submerge the tissue in 3-5 mL of chloroform. d. Agitate gently for 30-60 seconds. e. Remove the plant tissue from the vial.

-

Solvent Evaporation: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas.

-

Derivatization (for polar compounds): a. Add 20 µL of pyridine and 20 µL of BSTFA to the dried wax residue. b. Seal the vial and heat at 80°C for 30 minutes. c. Cool to room temperature before analysis.

-

GC Analysis: a. Inject 1-2 µL of the derivatized sample into the GC. b. GC-FID for Quantification: Use an appropriate temperature program (e.g., initial 80°C, ramp to 320°C) to separate the wax components. Integrate the peak areas for each component and the internal standard. c. GC-MS for Identification: Run a representative sample on a GC-MS using the same temperature program. Identify compounds by comparing their mass spectra to a reference library (e.g., NIST) and retention times to known standards.

-

Data Calculation: a. Quantify each wax component by comparing its peak area to the peak area of the internal standard. b. Normalize the amount of each component to the surface area of the tissue sample (expressed as µg/cm² or µg/dm²).

Reconstitution of Alkane Biosynthesis in Yeast

This protocol outlines the key steps for demonstrating the function of the CER1/CER3/CYTB5 complex in a heterologous system, based on the methodology described by Bernard et al. (2012).

Objective: To confirm that the co-expression of Arabidopsis CER1, CER3, and CYTB5 is sufficient for alkane production in a non-plant system.

Key Components:

-

Yeast Strain: A Saccharomyces cerevisiae strain engineered to produce VLC acyl-CoAs (e.g., by expressing a mutated SUR4 gene to bypass the C26 elongation limit).

-

Expression Vectors: Yeast expression vectors (e.g., pYES-DEST series) for galactose-inducible expression of the Arabidopsis genes.

-

Genes of Interest: cDNAs for AtCER1, AtCER3, and an AtCYTB5 isoform.

Procedure Outline:

-

Vector Construction: Clone the full-length coding sequences of AtCER1, AtCER3, and AtCYTB5 into separate yeast expression vectors.

-

Yeast Transformation: Co-transform the engineered yeast strain with the expression vectors containing the genes of interest. Use appropriate selection markers to isolate colonies containing all plasmids.

-

Protein Expression: a. Grow a starter culture of the transformed yeast in selective media with glucose. b. Inoculate a larger culture with expression medium containing galactose (to induce gene expression) and grow for 48-72 hours.

-

Lipid Extraction: a. Harvest the yeast cells by centrifugation. b. Perform a total lipid extraction using a method such as chloroform:methanol:water partitioning.

-

Alkane Analysis: a. Isolate the hydrocarbon fraction from the total lipid extract, typically by thin-layer chromatography (TLC) or solid-phase extraction (SPE) on a silica (B1680970) column. b. Analyze the hydrocarbon fraction by GC-MS to identify and quantify the alkanes produced. Compare the results to a control yeast strain transformed with empty vectors.

Visualizations

Biosynthetic Pathway Diagram

Caption: Biosynthetic pathway of n-pentatriacontane in Arabidopsis.

Experimental Workflow Diagram

Caption: Experimental workflow for cuticular wax analysis.

References

- 1. Frontiers | Tackling functional redundancy of Arabidopsis fatty acid elongase complexes [frontiersin.org]

- 2. Arabidopsis Contains Nine Long-Chain Acyl-Coenzyme A Synthetase Genes That Participate in Fatty Acid and Glycerolipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Wax Analysis of Stem and Rosette Leaves in Arabidopsis thaliana [bio-protocol.org]

- 4. Wax Analysis of Stem and Rosette Leaves in Arabidopsis thaliana [en.bio-protocol.org]

The Role of Pentatriacontane in Insect Chemical Communication and Behavior: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentatriacontane (C35H72), a long-chain saturated hydrocarbon, is a component of the cuticular hydrocarbon (CHC) profile of numerous insect species. While its primary role is often associated with preventing desiccation, emerging evidence suggests a nuanced and context-dependent function in chemical communication and behavior. This technical guide synthesizes current knowledge on the role of this compound, presenting quantitative data, detailed experimental protocols, and visualized signaling pathways. While not typically a primary sex pheromone, this compound's presence and relative abundance within the complex CHC blend can significantly modulate insect behavior, particularly in mate recognition and social interactions. Understanding its function is crucial for developing novel pest management strategies and for advancing fundamental research in chemical ecology.

Introduction: The Dual Function of Cuticular Hydrocarbons

The epicuticle of insects is covered by a complex matrix of lipids, predominantly composed of cuticular hydrocarbons (CHCs). These compounds are essential for survival, primarily by forming a waterproof barrier that prevents water loss, a critical adaptation for terrestrial life[1][2][3]. CHCs are typically a mixture of n-alkanes, methyl-branched alkanes, and alkenes, with chain lengths generally ranging from 19 to over 50 carbons[4][5].

Beyond this vital physiological role, CHCs serve as a sophisticated communication system. The specific blend of these hydrocarbons on an insect's cuticle creates a "chemical signature" that can convey a wealth of information, including species, sex, age, reproductive status, and colony membership. These chemical cues are often perceived at close range or upon direct contact via chemoreceptors on the antennae and other sensory organs.

This compound, a straight-chain alkane with 35 carbon atoms, is one of the very long-chain hydrocarbons found in the CHC profiles of various insect orders. While shorter-chain and branched hydrocarbons have more frequently been identified as key signaling molecules, the role of long-chain alkanes like this compound is increasingly recognized as significant, often acting in concert with other compounds to create a specific and recognizable chemical profile.

Quantitative Data on this compound and Related Long-Chain Alkanes

Direct quantitative data on the specific behavioral effects of isolated this compound is limited in the literature. However, its relative abundance in the CHC profiles of several insect species has been documented. Furthermore, studies on the behavioral effects of altering CHC blends by adding long-chain alkanes provide insight into its potential modulatory role.

Table 1: Relative Abundance of this compound and Other Long-Chain Alkanes in Select Insect Species

| Species | Order | Family | This compound (n-C35) Relative Abundance (%) | Other Notable Long-Chain Alkanes | Context/Significance | Reference |

| Sarcodexia lambens | Diptera | Sarcophagidae | Present | n-Heptacosane, n-Nonacosane, n-Triacontane, n-Hentriacontane | Part of a species-specific CHC profile used for taxonomic differentiation. | |

| Various Termite Species | Isoptera | Often present in profiles that can contain up to C43 methyl-branched alkanes | Varies by species and caste | Long-chain alkanes are associated with water retention, especially in species from arid environments. | ||

| Anopheles gambiae | Diptera | Culicidae | Present | Wide range of alkanes | Intraspecific variation in CHC profiles, including long-chain alkanes, has been observed. | |

| Chrysomya albiceps | Diptera | Calliphoridae | Detected | C18-C36 alkanes | The number and type of alkanes vary between species, aiding in forensic identification. |

Table 2: Behavioral Effects of Adding n-Alkanes to Insect CHC Profiles

| Insect Species | Alkane(s) Tested | Behavioral Assay | Observed Effect | Interpretation | Reference |

| Lariophagus distinguendus (Parasitic Wasp) | n-C25, n-C27, n-C29, n-C31, n-C33 | Wing-fanning response of males to female dummies | Significant decrease in male wing-fanning (courtship) behavior. | The addition of non-native n-alkanes disrupts the specific CHC profile required for mate recognition, suggesting an inhibitory or modulatory role for these compounds when present in incorrect ratios. | |

| Polistes dominulus (Social Wasp) | Methyl-branched alkanes and alkenes vs. linear alkanes | Nestmate recognition assay | Linear alkanes had no significant effect on recognition, while methyl-branched alkanes and alkenes elicited aggression. | Suggests that in this species, the primary recognition cues are not the linear alkanes. | |

| Formica exsecta (Ant) | C25 and C27 | Aggression bioassay with synthetic blends on glass beads | Alkanes elicited a lower behavioral response compared to alkenes. | Z9-alkenes are the primary nest-mate recognition cues in this species. |

Experimental Protocols

Investigating the role of this compound and other non-volatile CHCs requires precise methodologies for extraction, analysis, and behavioral assessment.

Extraction and Analysis of Cuticular Hydrocarbons

The standard method for analyzing CHCs is Gas Chromatography-Mass Spectrometry (GC-MS) following solvent extraction.

Objective: To isolate and identify the CHC profile from an insect's cuticle.

Materials:

-

Insect specimens

-

Glass vials (2-4 mL) with PTFE-lined caps

-

n-Hexane or pentane (B18724) (high purity, analytical grade)

-

Micropipettes

-

GC vials with micro-inserts

-

Nitrogen gas stream for solvent evaporation

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

Protocol:

-

Sample Preparation: Use whole insects (either fresh or frozen) or specific body parts. For smaller insects, multiple individuals may be pooled.

-

Solvent Extraction:

-

Place the insect(s) in a clean glass vial.

-

Add a known volume of n-hexane (e.g., 200-500 µL) to fully submerge the specimen.

-

Incubate for 5-10 minutes at room temperature. This duration is typically sufficient to extract cuticular lipids without significant contamination from internal lipids.

-

Carefully remove the insect from the vial.

-

-

Sample Concentration:

-

Evaporate the solvent under a gentle stream of nitrogen gas to concentrate the CHC extract to a desired volume (e.g., 50 µL).

-

Transfer the concentrated extract to a GC vial with a micro-insert for analysis.

-

-

GC-MS Analysis:

-

Injection: Use a splitless injection mode for trace analysis.

-

Column: A non-polar capillary column, such as a DB-5 (30 m length, 0.25 mm diameter, 0.25 µm film thickness), is commonly employed.

-

Oven Temperature Program: A typical program starts at a lower temperature (e.g., 150°C) and ramps up to a high temperature (e.g., 320°C) at a rate of 5-10°C/min to separate hydrocarbons of varying chain lengths.

-

Carrier Gas: Helium is the standard carrier gas.

-

Mass Spectrometry: Operate in electron ionization (EI) mode, scanning a mass range of m/z 50-600.

-

-

Data Analysis:

-

Identify n-alkanes by their characteristic fragmentation patterns and retention times compared to standards.

-

Quantify the relative abundance of each compound by integrating the area under its corresponding peak in the total ion chromatogram.

-

Behavioral Assay for Contact Chemoreception

This protocol is designed to test the behavioral response of an insect to a non-volatile chemical cue, such as this compound, applied to a neutral object (dummy).

Objective: To determine if this compound elicits a specific behavior (e.g., courtship, aggression, aggregation).

Materials:

-

Test insects (e.g., adult males)

-

Inert dummies (e.g., small glass beads, dead insects of the same species with their native CHCs removed by solvent washing)

-

Synthetic this compound

-

Solvent (e.g., hexane)

-

Micropipettes

-

Behavioral arena (e.g., petri dish)

-

Video recording equipment and analysis software

Protocol:

-

Dummy Preparation:

-

Prepare a solution of synthetic this compound in hexane (B92381) at a biologically relevant concentration.

-

Apply a known amount of the this compound solution to the surface of a dummy and allow the solvent to evaporate completely.

-

Prepare control dummies treated with the solvent only.

-

-

Behavioral Observation:

-

Place a single test insect in the behavioral arena and allow it to acclimate for a few minutes.

-

Introduce a treated dummy into the arena.

-

Record the insect's behavior for a set period (e.g., 5-10 minutes).

-

-

Data Collection:

-

Quantify specific behaviors such as:

-

Latency to first contact: Time until the insect first touches the dummy.

-

Duration of contact: Total time the insect spends in physical contact with the dummy.

-

Frequency of specific actions: Number of times the insect performs a particular behavior (e.g., antennation, wing fanning, biting, mounting attempts).

-

-

-

Experimental Controls and Replication:

-

Repeat the assay with multiple individual insects.

-

Alternate between presenting this compound-treated dummies and control dummies.

-

Ensure that the experimenter is blind to the treatment of the dummy during observation to avoid bias.

-

-

Statistical Analysis:

-

Use appropriate statistical tests (e.g., t-test, Mann-Whitney U test) to compare the behavioral responses towards treated and control dummies.

-

Signaling Pathways and Experimental Workflows

The perception of CHCs like this compound is a complex process involving multiple steps from initial contact to a behavioral response. The following diagrams, in DOT language, illustrate a generalized workflow for studying these compounds and a putative signaling pathway for their perception.

Caption: Workflow for CHC Extraction, Analysis, and Behavioral Bioassay.

Caption: Generalized Signaling Pathway for Contact Chemoreception in Insects.

Biosynthesis of this compound

The biosynthesis of CHCs, including this compound, is closely linked to fatty acid metabolism and primarily occurs in specialized cells called oenocytes. The general pathway involves the elongation of fatty acyl-CoAs, followed by reduction and decarbonylation.

-

Precursor Synthesis: The process begins with acetyl-CoA and malonyl-CoA, the building blocks for fatty acid synthesis.

-

Elongation: A series of elongase enzymes sequentially add two-carbon units to the growing fatty acyl-CoA chain until the desired length (in this case, leading to a C36 precursor for this compound) is reached.

-

Reduction: The very-long-chain fatty acyl-CoA is then reduced to an aldehyde.

-

Decarbonylation: Finally, a P450 enzyme, such as those from the CYP4G family, catalyzes the oxidative decarbonylation of the aldehyde, removing one carbon atom to form the final hydrocarbon, this compound (C35).

This pathway allows for the production of a diverse array of CHCs, and the specific expression and activity of the enzymes involved determine the final composition of the CHC profile.

Conclusion and Future Directions

This compound is a ubiquitous, yet often overlooked, component of insect cuticular hydrocarbon profiles. While its primary function is likely related to desiccation resistance due to its long-chain nature, evidence suggests it plays a modulatory role in chemical communication. Its presence in specific ratios within a complex CHC blend can be critical for the integrity of a chemical signal, such as a contact sex pheromone. The disruption of this blend by the addition of long-chain alkanes can lead to a loss of behavioral response, highlighting the specificity of insect chemoreception.

Future research should focus on several key areas:

-

Behavioral Assays with Synthetic this compound: More studies are needed that directly test the behavioral effects of synthetic this compound, both alone and in combination with other CHCs, across a wider range of insect species.

-

Electrophysiology: Electrophysiological studies, such as single-sensillum recordings, could identify specific chemoreceptors that respond to this compound and other very long-chain alkanes.

-

Neuroethological Studies: Investigating the neural circuits that process information about long-chain alkanes will provide a deeper understanding of how these compounds influence behavior.

-

Ecological Context: The role of this compound may vary depending on the ecological pressures an insect faces, such as desiccation stress. Comparative studies across different environments could reveal the evolutionary drivers of its prevalence in CHC profiles.

By integrating these approaches, a more complete picture of the multifaceted role of this compound in insect biology will emerge, with potential applications in the development of novel and sustainable pest management strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. scienceopen.com [scienceopen.com]

- 3. How do cuticular hydrocarbons evolve? Physiological constraints and climatic and biotic selection pressures act on a complex functional trait - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recognition of a Mating Partner Using Cuticular Hydrocarbons in a Species with an Extreme Intra-sexual Dimorphism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Pentatriacontane as a biomarker for specific plant species in paleoecology.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pentatriacontane (C35H72) is a long-chain n-alkane found in the epicuticular wax of many terrestrial plants. Its high molecular weight and chemical stability allow it to be preserved in sedimentary archives over geological timescales, making it a valuable biomarker in paleoecological studies. The relative abundance of this compound and other long-chain n-alkanes in sediment cores can provide crucial insights into past vegetation composition and, by extension, paleoclimatic conditions. This technical guide provides an in-depth overview of the use of this compound as a biomarker, including its biosynthesis in plants, detailed experimental protocols for its extraction and analysis, and its application in paleoecological research.

Biosynthesis of this compound in Plants

The biosynthesis of this compound is part of the broader pathway for the production of cuticular waxes in the epidermal cells of plants. This process begins with the synthesis of C16 and C18 fatty acids in the plastids. These are then elongated in the endoplasmic reticulum to form very-long-chain fatty acids (VLCFAs) with chain lengths typically ranging from C24 to C34. These VLCFAs are the precursors to a variety of wax components, including n-alkanes.

The formation of n-alkanes from VLCFAs occurs through a decarbonylation pathway. This involves the reduction of a fatty acyl-CoA to an aldehyde, followed by the removal of a carbonyl group to produce an odd-numbered n-alkane. The overexpression of genes such as AtCER1 in Arabidopsis thaliana has been shown to increase the production of odd-carbon-numbered alkanes, indicating its key role in this pathway.

A Technical Guide to the Theoretical and Computational Modeling of Pentatriacontane's Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the physical properties of pentatriacontane (C₃₅H₇₂), a long-chain n-alkane. The document details its key physical characteristics through a comprehensive data summary, outlines established theoretical and computational modeling techniques for predicting these properties, and provides detailed experimental protocols for their measurement.

Physical Properties of this compound

This compound is a linear saturated hydrocarbon with the chemical formula C₃₅H₇₂.[1][2] At room temperature, it exists as a white, waxy solid.[1] Its nonpolar nature, resulting from the long hydrocarbon chain, renders it highly hydrophobic and practically insoluble in water, while it shows solubility in nonpolar organic solvents like hexane (B92381) and benzene.[1][2] The physical properties of this compound, like other n-alkanes, are largely dictated by the length of its carbon chain, with properties such as melting and boiling points increasing with chain length due to stronger van der Waals forces.

Below is a summary of the key physical properties of this compound compiled from various sources.

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₃₅H₇₂ | - | |

| Molecular Weight | 492.95 | g/mol | |

| 492.9462 | g/mol | ||

| 492.961 | g/mol | ||

| Melting Point | 75.80 | °C | |

| 74.4 | °C | ||

| 348 ± 2 | K | ||

| 72.0 to 76.0 | °C | ||

| Boiling Point | 470.00 | °C | |

| 489 | °C | ||

| 763.2 | K | ||

| Density | 0.8199 | g/cm³ | |

| 0.813 | g/cm³ |

Theoretical and Computational Modeling

The prediction of the physical properties of long-chain alkanes like this compound relies on various theoretical and computational models. These models provide insights into the molecular behavior and structure-property relationships.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations are a powerful tool for studying the time-dependent properties of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations generate a trajectory that describes how the positions and velocities of atoms evolve over time. For long-chain alkanes, united-atom force fields are often employed to increase computational efficiency. MD simulations have been successfully used to predict properties like density and enthalpy of vaporization for n-alkanes, showing good agreement with experimental values.

Monte Carlo (MC) Simulations

Monte Carlo methods are used to calculate equilibrium thermodynamic properties, such as vapor pressure and density, by employing statistical mechanics and random sampling to generate representative configurations of a system. Continuum-Configurational-Bias Monte Carlo (CCBMC) is a specific MC method that has proven effective for dense, long-chain systems like this compound, accurately reproducing experimental liquid densities over a wide range of temperatures.

Density Functional Theory (DFT)

Density Functional Theory is a quantum chemical method used to investigate the electronic structure of molecules, which governs their chemical reactivity. While computationally expensive for large molecules like this compound, DFT calculations on smaller alkanes can be extrapolated to understand the properties of longer chains. These calculations can predict parameters such as bond dissociation energies, providing insights into the reactivity of alkanes.

Equation of State (EoS) Modeling

Equations of state, such as the Peng-Robinson (PR) and Soave-Redlich-Kwong (SRK) equations, are used to model and predict the phase behavior and densities of fluids. The perturbed-chain statistical associating fluid theory (PC-SAFT) is another EoS that has been successfully applied to predict the densities of long-chain n-alkanes with good accuracy.

Experimental Protocols

Accurate determination of the physical properties of this compound is crucial for its application and for validating theoretical models. The following sections detail the methodologies for key experiments.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs at a sharp, characteristic temperature.

Methodology: Capillary Tube Method

This is a common and straightforward method for determining the melting point of a solid organic compound.

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube (sealed at one end) to a height of 2-3 mm. The solid must be dry, as any solvent can act as an impurity and affect the melting range. The sample should be tightly packed by tapping the tube and then dropping it through a long narrow tube to ensure the solid settles at the bottom.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus. The apparatus typically consists of a heated block with a sample holder, a thermometer or temperature sensor, and a viewing lens.

-

Heating: The sample is heated at a steady and slow rate, typically around 1-2 °C per minute, especially when approaching the expected melting point. A preliminary rapid heating can be done to determine an approximate melting range.

-

Observation and Data Recording: The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-1.0 °C).

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Gas Chromatography (Simulated Distillation)

For high molecular weight hydrocarbons like this compound, which have very high boiling points, traditional distillation methods can be challenging. Simulated distillation by gas chromatography (GC) is a standard and more practical approach. ASTM D2887 and ASTM D7169 are relevant standard test methods.

-

Principle: This method correlates the elution time of a hydrocarbon from a GC column with its boiling point. A calibration mixture of n-alkanes with known boiling points is run to establish this correlation.

-

Sample Preparation: A solution of this compound in a suitable volatile solvent is prepared.

-

Instrumentation: A gas chromatograph equipped with a non-polar capillary column and a flame ionization detector (FID) is used. High-temperature GC is necessary for very high boiling point compounds.

-

Calibration: A mixture of n-alkanes covering a wide boiling range is injected into the GC. A calibration curve of retention time versus boiling point is generated.

-

Analysis: The this compound sample is injected into the GC under the same conditions as the calibration mixture.

-

Data Interpretation: The retention time of the this compound peak is measured, and its corresponding boiling point is determined from the calibration curve. The result is reported as the atmospheric equivalent boiling point.

Determination of Density

Density is the mass of a substance per unit volume. For a waxy solid like this compound, specific methods are required.

Methodology: Digital Density Meter (for Molten State)

ASTM D4052 describes the determination of density of petroleum products and viscous oils using a digital density meter. This method can be adapted for waxy solids by performing the measurement at a temperature where the substance is in a liquid state.

-

Apparatus: A digital density meter, which measures the oscillation period of a U-shaped tube filled with the sample. A thermostatically controlled heating system is required to maintain the this compound in a molten state.

-

Calibration: The instrument is calibrated using two reference standards of known density, typically dry air and distilled water, at the measurement temperature.

-

Sample Preparation: The solid this compound is heated until it is completely molten and free of air bubbles.

-

Measurement: The molten sample is injected into the heated oscillating U-tube of the density meter. Care must be taken to avoid the formation of air bubbles in the measuring cell.

-

Data Recording: The instrument measures the oscillation period and calculates the density of the sample at the specified temperature. The measurement is typically repeated until a stable reading is obtained.

Methodology: Wax Immersion Method (for Solid State)

For solid, irregularly shaped samples, the wax immersion method (related to ASTM C914 for refractories) can be used to determine bulk density.

-

Sample Preparation: A solid piece of this compound is weighed in air.

-

Coating: The sample is coated with a thin layer of a wax of known density (e.g., paraffin (B1166041) wax) by dipping it in the molten coating wax. This seals any surface porosity. The coated sample is weighed again.

-

Immersion: The coated sample is weighed while suspended in a liquid of known density, typically water.

-

Calculation: The volume of the coated sample is determined by the difference between its weight in air and its weight in the liquid (Archimedes' principle). The volume of the coating wax is calculated from its weight and known density. The volume of the this compound sample is then the total volume minus the volume of the coating. Finally, the density is calculated by dividing the initial mass of the uncoated sample by its calculated volume.

References

The Occurrence and Analysis of Pentatriacontane in Terrestrial Environments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentatriacontane (C35H72) is a long-chain n-alkane found predominantly in the epicuticular waxes of terrestrial plants. As a component of this protective layer, it plays a crucial role in mediating the interactions between plants and their environment, including defense against pathogens and mitigation of abiotic stress. The unique distribution and stable nature of this compound and other very-long-chain n-alkanes make them valuable biomarkers in geochemical and paleoecological studies. This technical guide provides a comprehensive overview of the natural sources, distribution, and analysis of this compound in terrestrial ecosystems, with a focus on quantitative data, experimental protocols, and the underlying biosynthetic pathways.

Natural Sources and Distribution of this compound

The primary natural source of this compound in terrestrial ecosystems is the cuticular wax of higher plants, which forms a protective layer on the surface of leaves, stems, and fruits.[1][2] This waxy layer is a complex mixture of lipids, with very-long-chain n-alkanes (typically C25 to C35) being significant components.[1][2] Within this range, this compound represents one of the longest and most hydrophobic constituents.

The distribution of this compound follows the lifecycle of plant matter. It is most concentrated in fresh plant material, particularly in the epicuticular wax. Following senescence and decomposition, this compound is incorporated into the litter layer and subsequently into the soil organic matter.[2] The concentration of n-alkanes, including this compound, generally decreases from fresh plant leaves to the topsoil. Roots also contribute to the n-alkane pool in deeper soil layers.

Quantitative Distribution of this compound

The abundance of this compound varies significantly among plant species and is influenced by environmental factors. While many studies on plant waxes focus on the more abundant C27, C29, C31, and C33 n-alkanes, several reports have quantified this compound in various species. The following tables summarize the available quantitative data for this compound and related long-chain n-alkanes in different terrestrial ecosystem components.

Table 1: Concentration of this compound and Other Very-Long-Chain n-Alkanes in Selected Plant Species

| Plant Species | Tissue/Extract | This compound (C35) Concentration | Other Major n-Alkanes (Concentration) | Reference |

| Scrophularia amplexicaulis | Aerial parts (n-hexane-ether extract) | 32.9% of total extract | - | |

| Ephedra alata | Fresh aerial parts (volatile compounds) | 25.80% of total hydrocarbons | - | |

| Arbutus menziesii | Epicuticular wax | Significant amounts | Hentriacontane (C31) is major alkane in most Ericaceae | |

| Rosa canina | Adaxial leaf epicuticular wax | Present (alkanes are 52% of wax) | - | |

| Miscanthus sinensis | Live and dead leaves | Substantial amounts of C27, C29, C31, C33, and C35 | - | |

| Zoysia japonica | Live leaves | Present, correlated with radiation | - |

Table 2: General Distribution and Concentration Trends of n-Alkanes in Terrestrial Ecosystems

| Ecosystem Component | General n-Alkane Concentration Trend | Dominant n-Alkane Chain Lengths | Key Factors Influencing Distribution | References |

| Fresh Plant Leaves | Highest concentration | C27, C29, C31, C33 (species-dependent) | Plant genetics, climate, leaf age | |

| Plant Litter | Intermediate concentration | Similar to source plants, with some degradation | Microbial activity, environmental conditions | |

| Topsoil (0-20 cm) | Lower concentration | Often reflects overlying vegetation, with a shift towards longer chains due to preferential degradation of shorter chains | Microbial degradation, leaching, input from roots | |

| Subsoil (>20 cm) | Lowest concentration | Can be influenced by deeper root systems | Continued degradation, translocation |

Biosynthesis of this compound in Plants

The biosynthesis of this compound and other very-long-chain n-alkanes in plants occurs through the elongation-decarboxylation pathway. This process begins with the synthesis of fatty acids in the plastids, followed by elongation in the endoplasmic reticulum and subsequent conversion to alkanes.

The key steps are:

-

De novo Fatty Acid Synthesis: Acetyl-CoA is converted to C16 and C18 fatty acids in the plastids.

-

Fatty Acid Elongation: The C16/C18 fatty acids are transported to the endoplasmic reticulum and elongated by a multi-enzyme complex known as the Fatty Acid Elongase (FAE) complex. This complex sequentially adds two-carbon units from malonyl-CoA to the growing acyl chain, producing very-long-chain fatty acids (VLCFAs) up to C36 and beyond.

-

Reduction to Aldehyde: The resulting VLCFA-CoA is reduced to a fatty aldehyde by a fatty acyl-CoA reductase.

-

Decarbonylation to Alkane: The fatty aldehyde is then decarbonylated by an aldehyde decarbonylase to produce an n-alkane with one less carbon atom than the precursor aldehyde. For example, a C36 aldehyde will be converted to C35 alkane (this compound).

Experimental Protocols for the Analysis of this compound

The analysis of this compound from terrestrial ecosystem samples involves several key steps: sample preparation, extraction, cleanup and fractionation, and instrumental analysis.

Sample Preparation

Plant Samples:

-

Collection: Collect fresh plant material (leaves, stems) and store in a cool, dark place to minimize degradation.

-

Cleaning: Gently wash the samples with deionized water to remove any soil or dust particles.

-

Drying: Dry the plant material in an oven at a low temperature (e.g., 40-50°C) to a constant weight to prevent thermal degradation of the waxes.

-

Grinding: Grind the dried samples to a fine powder using a Wiley mill or a ball mill to increase the surface area for efficient extraction.

Soil and Litter Samples:

-

Collection: Collect samples from the desired soil horizons or litter layer.

-

Sieving: Air-dry the samples and sieve them through a 2 mm mesh to remove large rocks and roots.

-

Grinding: For soil samples, further grinding to a fine powder using a mortar and pestle or a ball mill is recommended for homogeneity.

Extraction

The most common method for extracting n-alkanes is solvent extraction.

-

Soxhlet Extraction: Place the powdered sample in a cellulose (B213188) thimble and extract with a non-polar solvent such as n-hexane or a mixture of dichloromethane (B109758) and methanol (B129727) (DCM:MeOH, 9:1 v/v) for 8-24 hours.

-

Ultrasonic Extraction: Suspend the sample in the extraction solvent and sonicate for 15-30 minutes. This is a faster but potentially less exhaustive method than Soxhlet extraction.

Cleanup and Fractionation

The crude extract contains a complex mixture of lipids. A cleanup step is necessary to isolate the n-alkane fraction.

-

Saponification: To remove esters and fatty acids, the crude extract can be saponified by refluxing with a solution of potassium hydroxide (B78521) in methanol. The non-saponifiable fraction, containing the n-alkanes, is then extracted with a non-polar solvent.

-

Column Chromatography: Pack a glass column with activated silica (B1680970) gel or alumina. Apply the concentrated extract to the top of the column. Elute the n-alkane fraction with a non-polar solvent like n-hexane. More polar compounds will be retained on the column.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard technique for the identification and quantification of n-alkanes.

Typical GC-MS Parameters:

-

Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer.

-

Column: A non-polar capillary column (e.g., HP-5ms, DB-5) of 30-60 m length, 0.25-0.32 mm internal diameter, and 0.25 µm film thickness.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Injector Temperature: 280-300°C.

-

Oven Temperature Program:

-

Initial temperature: 50-80°C, hold for 1-2 minutes.

-

Ramp: Increase to 300-320°C at a rate of 5-10°C/minute.

-

Final hold: 10-20 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-600.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280-300°C.

-

Quantification: Quantification is typically performed by adding a known amount of an internal standard (e.g., deuterated n-alkanes or an n-alkane not present in the sample, such as squalane) to the sample before extraction. The peak area of this compound is compared to the peak area of the internal standard to calculate its concentration.

Conclusion

This compound is a significant, though often not the most abundant, very-long-chain n-alkane in the epicuticular waxes of terrestrial plants. Its presence and distribution in plants, litter, and soil provide valuable information for ecological and geochemical research. The analytical methods for its extraction and quantification are well-established, with GC-MS being the cornerstone technique. This guide provides researchers, scientists, and drug development professionals with a foundational understanding of the natural context and analytical considerations for studying this compound in terrestrial ecosystems. Further research focusing on the quantitative distribution of this compound across a wider range of plant species and ecosystems will enhance its utility as a specific biomarker.

References

The Role of Pentatriacontane in Mitigating Desiccation Stress in Desert Insects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Insects inhabiting arid environments have evolved sophisticated physiological and biochemical strategies to minimize water loss and survive extreme desiccation stress. A critical component of this adaptation is the composition of their cuticular hydrocarbons (CHCs), a lipid layer on the epicuticle that serves as the primary barrier against transpiration. This technical guide focuses on the function of pentatriacontane (n-C35), a long-chain n-alkane, in the context of desiccation resistance in desert insects. While direct quantitative data for this compound's specific contribution is often embedded within analyses of broader CHC profiles, its significance can be inferred from the well-established correlation between increased chain length of n-alkanes and enhanced waterproofing of the insect cuticle. This document synthesizes the current understanding of the role of long-chain alkanes like this compound, details the experimental protocols for their study, and outlines the biosynthetic pathways involved in their production.

Introduction: The Imperative of Water Conservation in Desert Insects

Desert ecosystems present a formidable challenge to insect survival due to high temperatures, low humidity, and scarce water resources. For these small organisms with a high surface-area-to-volume ratio, the prevention of evaporative water loss is paramount. The insect cuticle, a multi-layered exoskeleton, provides structural support and protection, with its outermost layer, the epicuticle, being the primary site of water retention.[1] This layer is coated with a complex mixture of lipids, predominantly CHCs, which form a hydrophobic barrier.[2][3]

The composition of this CHC layer is highly variable among insect species and is strongly correlated with their habitat and desiccation resistance.[4][5] Desert-adapted insects, in particular, tend to have a higher proportion of long-chain, saturated hydrocarbons (n-alkanes) and methyl-branched alkanes. This compound (C35H72), a linear alkane with 35 carbon atoms, represents one of the longer chain CHCs found in insects and is therefore hypothesized to play a crucial role in the exceptional desiccation resistance of desert-dwelling species.

The Physicochemical Basis of this compound's Function

The effectiveness of the CHC layer as a water barrier is determined by its physical properties, which are a direct consequence of its chemical composition. Longer, saturated n-alkanes like this compound can pack together more tightly than shorter-chain or unsaturated hydrocarbons. This dense packing increases the melting point and viscosity of the epicuticular wax layer, thereby reducing the diffusion of water molecules across the cuticle. The linear structure of n-alkanes facilitates the formation of a highly ordered, crystalline-like matrix that is less permeable to water.

While specific quantitative data for this compound is limited, studies on various insect species have consistently shown a positive correlation between the mean chain length of cuticular hydrocarbons and desiccation resistance. For instance, research on Drosophila species has demonstrated that adaptation to drier environments is associated with the evolution of longer-chain CHCs. In desert tenebrionid beetles, known for their remarkable ability to survive in arid conditions, the cuticular permeability is exceptionally low, a feature attributed to their CHC profile rich in long-chain alkanes.

Quantitative Data on Cuticular Hydrocarbons and Desiccation Resistance

Direct quantitative correlations between the absolute amount of this compound and water loss rates in desert insects are not extensively documented in isolation. However, the broader relationship between classes of CHCs and desiccation resistance provides strong inferential evidence for its importance. The following tables summarize representative quantitative data from studies on various insect species, illustrating the link between CHC composition and adaptation to dry environments.

| Insect Species | Habitat/Condition | Key CHC Profile Characteristics | Water Loss Rate/Desiccation Resistance | Reference |

| Drosophila melanogaster (Desiccation-selected lines) | Laboratory (selected for desiccation resistance) | Increased proportion of longer-chain CHCs | Significantly lower water loss rate compared to control lines | |

| Drosophila mojavensis | Desert-adapted | High proportion of long-chain methyl-branched CHCs | High desiccation resistance | |

| Tenebrionid beetles | Arid habitats | High proportion of long-chain saturated hydrocarbons | Extremely low cuticular water permeability | |

| Enochrus jesusarribasi (Aquatic beetle) | Desiccation-stressed | Increased relative abundance of longer-chain alkanes and branched alkanes | Reduced cuticular water loss rate after desiccation exposure | |

| Heleomyza borealis (Arctic dipteran) | Desiccation-stressed (98.2% RH for 12 days) | High desiccation resistance | Lost only 6.9% of body water | |

| Eretmoptera murphyi (Antarctic dipteran) | Desiccation-stressed (98.2% RH for 12 days) | High desiccation tolerance | Lost 46.7% of body water but maintained >80% survival |

Experimental Protocols

Extraction of Cuticular Hydrocarbons

A common and robust method for extracting CHCs for analysis is solvent washing.

Materials:

-

Glass vials (2-4 mL) with polytetrafluoroethylene (PTFE)-lined caps

-

Non-polar solvent (e.g., n-hexane or pentane, analytical grade)

-

Micropipettes

-

Gas chromatography (GC) vials with micro-inserts

Procedure:

-

Place a single insect (or a pooled sample for smaller insects) into a clean glass vial.

-

Add a known volume of the non-polar solvent (e.g., 500 µL of n-hexane) to fully submerge the insect.

-

Agitate the vial gently for a standardized period (e.g., 5-10 minutes) to dissolve the CHCs from the cuticle.

-

Carefully transfer the solvent (now containing the CHC extract) to a clean GC vial using a micropipette, leaving the insect behind.

-

The extract is now ready for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Analysis of Cuticular Hydrocarbons by GC-MS

GC-MS is the standard technique for separating, identifying, and quantifying the components of a CHC mixture.

Typical GC-MS Parameters:

-

Gas Chromatograph: Equipped with a flame ionization detector (FID) for quantification and a mass spectrometer (MS) for identification.

-

Column: A non-polar capillary column (e.g., DB-5, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: An initial temperature of 150°C, ramped to 320°C at a rate of 5°C/min, and held at 320°C for 10-15 minutes.

-

Injector Temperature: 280-300°C.

-

MS Detector: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-600.

Data Analysis:

-

Individual CHC components are identified by comparing their mass spectra and retention times to those of authentic standards and published libraries.

-

Quantification is typically performed by integrating the peak areas from the FID chromatogram and comparing them to an internal standard of a known concentration.

Measurement of Desiccation Resistance

This protocol measures the rate of water loss in insects under desiccating conditions.

Materials:

-

Desiccator jars or sealed containers

-

A desiccant (e.g., silica (B1680970) gel or Drierite) to maintain low humidity (typically ~0% RH)

-

Analytical balance (accurate to at least 0.01 mg)

-

Small cages or vials to hold individual insects

Procedure:

-

Weigh individual insects or groups of insects to determine their initial wet mass.

-

Place the insects in the desiccator over the desiccant at a constant temperature.

-

At regular intervals (e.g., every hour), remove the insects and quickly reweigh them to record mass loss.

-

Continue until a predetermined endpoint is reached (e.g., 50% mortality or a specific percentage of initial mass loss).

-

After the experiment, dry the insects in an oven at 60-70°C for 48 hours to determine their dry mass.

-

Calculate the rate of water loss as the change in mass over time, and the total water content as the difference between the initial wet mass and the final dry mass.

Biosynthesis of this compound and Other Long-Chain Alkanes

The biosynthesis of CHCs, including this compound, occurs primarily in specialized cells called oenocytes and is closely linked to fatty acid metabolism. The general pathway involves the elongation of fatty acyl-CoAs, followed by reduction and decarbonylation.

The key steps are:

-

Fatty Acid Synthesis: Acetyl-CoA is carboxylated to malonyl-CoA, which serves as the building block for fatty acid synthesis. A fatty acid synthase (FAS) complex catalyzes the iterative addition of two-carbon units to produce primarily palmitoyl-CoA (C16) and stearoyl-CoA (C18).

-

Elongation: To produce the very-long-chain fatty acids (VLCFAs) that are precursors to long-chain CHCs like this compound, the C16/C18 fatty acyl-CoAs undergo further elongation by a series of membrane-bound elongase enzymes. Each cycle adds two carbons from malonyl-CoA.

-

Reduction: The resulting VLC acyl-CoA is then reduced to a fatty aldehyde by an acyl-CoA reductase.

-

Decarbonylation: The final step is the conversion of the fatty aldehyde to an alkane with one less carbon atom. This oxidative decarbonylation is catalyzed by a cytochrome P450 enzyme of the CYP4G family.

Regulation of CHC Production in Response to Desiccation Stress

The production of CHCs is not static but can be modulated in response to environmental cues, including humidity and temperature. While the precise signaling pathways are still under investigation, several hormonal and transcriptional factors are known to regulate CHC synthesis. For example, in Drosophila, the insulin/insulin-like growth factor signaling (IIS) pathway has been shown to influence CHC production. Abiotic stress can trigger signaling cascades that lead to changes in the expression of genes involved in CHC biosynthesis, such as elongases and the CYP4G decarbonylase. This plasticity allows insects to adjust their cuticular barrier to changing environmental conditions, a critical adaptation for survival in desert environments.

Conclusion and Future Directions

This compound, as a prominent very-long-chain n-alkane, is a key contributor to the low cuticular permeability that enables desert insects to thrive in arid environments. While its role is well-supported by the established principles of CHC function, future research should aim to quantify the specific contribution of this compound to water retention. The use of synthetic this compound in cuticle permeability assays on insects with experimentally altered CHC profiles could provide direct evidence of its waterproofing efficacy. Furthermore, elucidating the specific signaling pathways that regulate the production of this compound and other long-chain alkanes in response to desiccation stress will provide a more complete understanding of insect adaptation to arid environments. This knowledge could have implications for the development of novel pest management strategies that target the cuticular integrity of insect pests.

References

- 1. researchgate.net [researchgate.net]

- 2. Adaptive dynamics of cuticular hydrocarbons in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 3. How do cuticular hydrocarbons evolve? Physiological constraints and climatic and biotic selection pressures act on a complex functional trait - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Desiccation resistance differences in Drosophila species can be largely explained by variations in cuticular hydrocarbons | eLife [elifesciences.org]

- 5. Revisiting water loss in insects: a large scale view - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Pentatriacontane in Plant-Insect Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentatriacontane (C35H72), a long-chain aliphatic hydrocarbon, is a ubiquitous component of plant cuticular waxes. This technical guide provides an in-depth exploration of the multifaceted role of this compound in mediating interactions between plants and insects. It serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and an analysis of the underlying signaling pathways. By consolidating current knowledge, this guide aims to facilitate further research into the chemical ecology of plant-insect interactions and to inform the development of novel pest management and drug discovery strategies.

Introduction

The intricate relationships between plants and insects are largely governed by a complex chemical language. Among the vast array of semiochemicals involved, cuticular waxes play a pivotal role in mediating these interactions. This compound, a saturated n-alkane with 35 carbon atoms, is a significant constituent of the epicuticular wax layer of many plant species.[1][2] This hydrophobic barrier not only protects the plant from environmental stressors but also serves as a rich source of chemical cues for insects.[1]

Insects perceive this compound and other cuticular hydrocarbons through both olfaction (smell) and gustation (taste), eliciting a range of behavioral responses that are critical for host plant recognition, feeding, and oviposition.[3][4] Depending on the insect species and the ecological context, this compound can act as an attractant, a repellent, a feeding stimulant, a feeding deterrent, or an oviposition cue. This guide delves into the quantitative aspects of these interactions, the experimental methods used to elucidate them, and the signaling pathways that underpin insect perception of this key semiochemical.

Quantitative Data on this compound in Plant-Insect Interactions

The concentration of this compound in plant cuticular wax varies significantly across different plant species, and even between different tissues of the same plant. This variation is a key factor in the specificity of plant-insect interactions. The behavioral responses of insects to this compound are also dose-dependent.

Concentration of this compound in Plant Cuticular Wax

The following table summarizes the concentration of this compound found in the leaf cuticular wax of several plant species, as determined by Gas Chromatography-Mass Spectrometry (GC-MS).

| Plant Species | Family | This compound Concentration (% of total wax) | Reference |

| Triticum aestivum (Wheat) | Poaceae | 0.5 - 2.0 | |

| Allium fistulosum (Welsh Onion) | Amaryllidaceae | Present, but not a major component | |

| Gossypium hirsutum (Cotton) | Malvaceae | Variable, present in complex mixture | |

| Compositae species | Asteraceae | Variable, present in volatile extracts |

Note: The exact concentration of this compound can be influenced by environmental factors and the developmental stage of the plant.

Insect Behavioral Responses to this compound

The following table presents a summary of quantitative data on the behavioral responses of various insect species to this compound and related long-chain alkanes.

| Insect Species | Order | Type of Response | Compound(s) | Quantitative Data | Reference |

| Aulacophora femoralis (Cucurbit leaf beetle) | Coleoptera | Feeding Stimulation | n-Alkanes (including C31) | Increased number of feeding marks on treated filter paper compared to control. | |

| Trichogramma brasiliensis | Hymenoptera | Kairomonal (Parasitism) | Hexatriacontane (C36) | High parasitoid activity index (PAI) and parasitism rates. | |

| Trichogramma exiguum | Hymenoptera | Kairomonal (Parasitism) | Hexatriacontane (C36) | High parasitoid activity index (PAI) and parasitism rates. |

Note: Data on the direct behavioral effects of pure this compound on a wide range of insects is still limited, highlighting a key area for future research.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of this compound in plant-insect interactions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Cuticular Wax Analysis

GC-MS is the standard method for identifying and quantifying the components of plant cuticular wax.

Objective: To extract, identify, and quantify this compound and other components of plant cuticular wax.

Materials:

-

Fresh plant leaves

-

Chloroform (B151607) or hexane (B92381) (analytical grade)

-

Internal standard (e.g., n-tetracosane)

-

Glass vials with Teflon-lined caps

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Extraction:

-

Excise fresh leaves and measure their surface area.

-

Immerse the leaves in a known volume of chloroform or hexane containing a known concentration of the internal standard for 30-60 seconds.

-

Remove the leaves and evaporate the solvent under a gentle stream of nitrogen.

-

-

Derivatization (Optional): For compounds with polar functional groups, derivatization (e.g., silylation) may be necessary to increase volatility.

-

GC-MS Analysis:

-

Inject a small volume of the extracted wax sample into the GC-MS.

-

GC conditions: Use a non-polar capillary column (e.g., HP-5MS). A typical temperature program starts at a low temperature (e.g., 50°C), ramps up to a high temperature (e.g., 320°C), and holds for a period to ensure elution of all compounds.

-

MS conditions: Use electron impact (EI) ionization. Scan a mass range appropriate for the expected compounds (e.g., m/z 50-600).

-

-

Data Analysis:

-

Identify this compound and other compounds by comparing their mass spectra and retention times to those of authentic standards and libraries (e.g., NIST).

-

Quantify the amount of each compound by comparing its peak area to that of the internal standard.

-

Experimental Workflow for GC-MS Analysis of Cuticular Wax

Workflow for the analysis of plant cuticular wax using GC-MS.

Electroantennography (EAG)

EAG is an electrophysiological technique used to measure the overall response of an insect's antenna to volatile compounds.

Objective: To determine if an insect's antenna can detect this compound.

Materials:

-

Live insect

-

This compound solution in a volatile solvent (e.g., hexane)

-

EAG system (micromanipulators, electrodes, amplifier, data acquisition system)

-

Odor delivery system (air stimulus controller, Pasteur pipettes)

Procedure:

-

Insect Preparation: Immobilize the insect and carefully excise an antenna.

-

Electrode Placement: Mount the antenna between two electrodes. The recording electrode is placed at the tip of the antenna, and the reference electrode is inserted at the base.

-

Odor Delivery: A continuous stream of humidified air is passed over the antenna. A puff of air containing the this compound solution is injected into the airstream.

-

Data Recording: The electrical potential change (depolarization) across the antenna is recorded.

-

Data Analysis: The amplitude of the EAG response is measured and compared to the response to a solvent control.

Experimental Workflow for Electroantennography (EAG)

References

- 1. Choice and No-Choice Feeding Assays of Cotton Fleahoppers (Pseudatomoscelis seriatus) on Cotton Expressing the Mpp51Aa2 Protein [mdpi.com]

- 2. Insect-antifeedant and antibacterial activity of diterpenoids from species of Plectranthus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. microbe-investigations.com [microbe-investigations.com]

- 4. Topological and functional characterization of an insect gustatory receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery of Novel Pentatriacontane Isomers in Natural Extracts: A Technical Overview

Introduction

Pentatriacontane (C35H72) is a long-chain alkane found in various natural sources, from the epicuticular wax of plants to crude oil.[1] While the linear isomer, n-pentatriacontane, is well-documented, the exploration of its branched-chain isomers in natural extracts represents a burgeoning field of research.[1][2] Different arrangements of the 35 carbon atoms lead to a vast number of structural isomers, each with potentially unique physicochemical properties and biological activities.[3][4] This technical guide provides an in-depth overview of the methodologies for discovering and characterizing novel isomers of this compound from natural sources, tailored for researchers, scientists, and drug development professionals.

The Significance of Isomeric Variation

Different compounds that share the same molecular formula are known as isomers. In the case of alkanes, this variation arises from the branching of the carbon chain. This structural diversity is not merely a chemical curiosity; it can have profound biological consequences. The specific three-dimensional shape of a molecule can dictate its interaction with biological systems, influencing its uptake, metabolism, and efficacy in signaling pathways. The discovery of novel isomers, therefore, opens up new avenues for drug development and other biotechnological applications.

Experimental Protocols for Discovery and Characterization

The isolation and identification of novel isomers of this compound from complex natural extracts require a multi-step approach, combining advanced extraction, separation, and analytical techniques.

Extraction of Lipophilic Compounds

The initial step involves the extraction of non-polar compounds, including long-chain alkanes, from the source material.

-

Protocol: Soxhlet Extraction

-

The dried and powdered natural source material (e.g., plant leaves, microbial biomass) is placed in a thimble within a Soxhlet apparatus.

-

A non-polar solvent or a mixture of solvents, such as n-hexane and diethyl ether, is heated in a round-bottom flask. The solvent vapor travels up to the condenser, liquefies, and drips into the thimble, immersing the sample.

-

Once the solvent reaches a certain level, it siphons back into the flask, carrying the extracted lipophilic compounds.

-

This process is repeated for several hours to ensure exhaustive extraction.

-

The resulting extract is then concentrated using a rotary evaporator to remove the solvent, yielding a crude lipophilic fraction.

-

Chromatographic Separation

The crude extract, containing a mixture of various compounds, is then subjected to chromatographic techniques to isolate the alkane fraction and separate the different isomers.

-

Protocol: Column Chromatography

-

A glass column is packed with a stationary phase, typically silica (B1680970) gel.

-

The crude extract is dissolved in a minimal amount of a non-polar solvent and loaded onto the top of the column.

-

A gradient of solvents with increasing polarity is passed through the column to elute the compounds based on their affinity for the stationary phase. Non-polar compounds like alkanes will elute first with non-polar solvents.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify the alkane-containing fractions.

-

-

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

The isolated alkane fraction is injected into a gas chromatograph. The high temperature of the injection port vaporizes the sample.

-